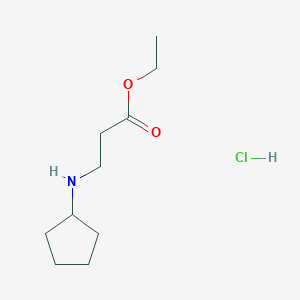
Ethyl 3-(cyclopentylamino)propanoate hydrochloride
Übersicht
Beschreibung
Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of propanoic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group, and one of the hydrogens on the third carbon is replaced by a cyclopentylamino group .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(cyclopentylamino)propanoate hydrochloride consists of a propanoate backbone with an ethyl group attached to the carboxyl carbon and a cyclopentylamino group attached to the third carbon . The molecular weight of the compound is 221.724 Da .
Wissenschaftliche Forschungsanwendungen
Polymorphism and Analytical Characterization
A detailed study on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride was conducted by Vogt et al. (2013). They characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds. This study is vital for understanding the polymorphic behavior of similar ethyl propanoate derivatives in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis and Chemical Transformations
Research on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by Cucek and Verček (2008) has shown the potential for creating a variety of chemically significant compounds from ethyl 3-(cyclopentylamino)propanoate hydrochloride derivatives. These transformations are essential for the development of new pharmaceuticals and provide insight into the reactivity of such compounds (Cucek & Verček, 2008).
Fluorescent Derivatisation for Biological Assays
Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids, including derivatives of ethyl 3-(cyclopentylamino)propanoate hydrochloride, to evaluate its applicability as a fluorescent derivatising reagent. This research opens up new avenues for the application of ethyl 3-(cyclopentylamino)propanoate hydrochloride in biological assays, providing a method for the detection and analysis of amino acids and proteins in physiological conditions (Frade, Barros, Moura, & Gonçalves, 2007).
Eigenschaften
IUPAC Name |
ethyl 3-(cyclopentylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-11-9-5-3-4-6-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWVXQHOUDHTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclopentylamino)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)
![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)
![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)
![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)
![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)
![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)
![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)
